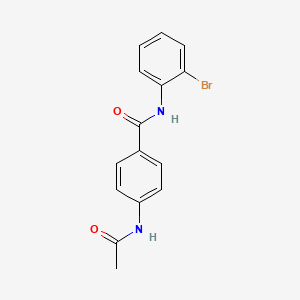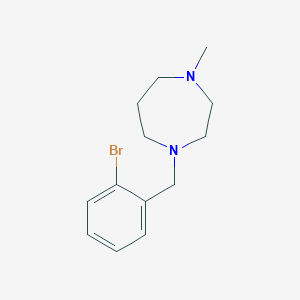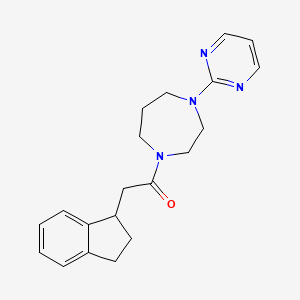![molecular formula C13H20N2 B5672666 N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, also known as DMPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPEB is a member of the family of compounds known as selective androgen receptor modulators (SARMs). SARMs have been shown to selectively bind to androgen receptors, which play a critical role in the development of muscle tissue and bone density. DMPEB has been found to have a high affinity for androgen receptors, making it a promising candidate for the treatment of a variety of conditions.
作用機序
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine works by selectively binding to androgen receptors, which play a critical role in the development of muscle tissue and bone density. By binding to these receptors, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine can increase muscle mass and bone density, leading to improved physical performance and overall health.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscle mass and bone density, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to improve insulin sensitivity, reduce inflammation, and enhance cardiovascular function. These effects make N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine a promising candidate for the treatment of a variety of conditions, including diabetes, cardiovascular disease, and inflammatory disorders.
実験室実験の利点と制限
One of the primary advantages of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is its high affinity for androgen receptors, which makes it a potent and selective modulator of these receptors. However, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine also has some limitations for lab experiments. For example, its complex synthesis process and relatively low yield can make it difficult and expensive to produce in large quantities. Additionally, N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet well-established.
将来の方向性
There are a number of future directions for research on N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. One area of focus is the development of more efficient and cost-effective synthesis methods for N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. Another area of research is the investigation of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine's potential therapeutic applications in humans, particularly in the treatment of conditions such as osteoporosis, sarcopenia, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine, as well as its potential side effects and long-term safety.
合成法
The synthesis of N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine is a complex process that involves several steps. The first step is the synthesis of 2-buten-1-amine, which is then reacted with 2-pyridineethylamine to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine. The overall yield of this process is approximately 30%.
科学的研究の応用
N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of muscle wasting and bone density loss. N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of conditions such as osteoporosis and sarcopenia.
特性
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425461 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5672583.png)

![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)
![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)
![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)


